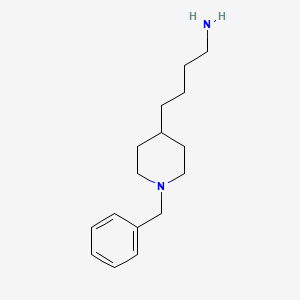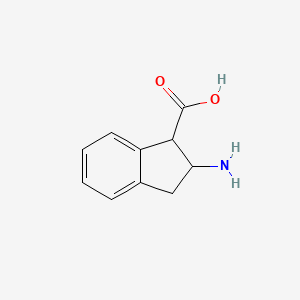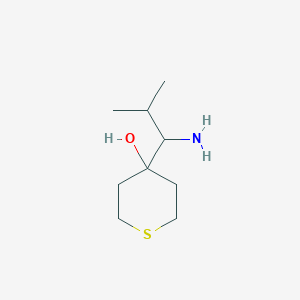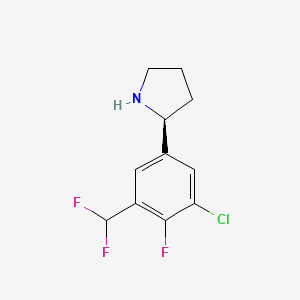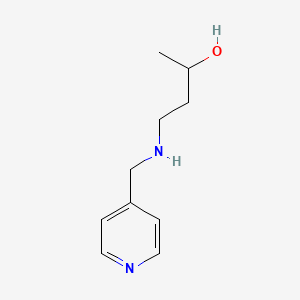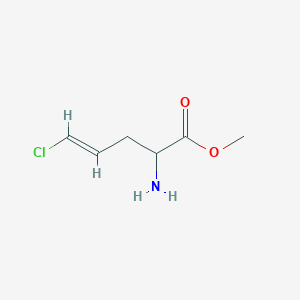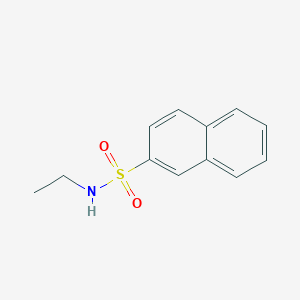![molecular formula C8H10N4S B15276445 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15276445.png)
1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both thiazole and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
準備方法
The synthesis of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Imidazole Ring: The imidazole ring is formed by cyclization of a suitable diamine with a carboxylic acid derivative.
Final Coupling: The thiazole and imidazole rings are coupled together using a suitable linker, often involving a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the thiazole or imidazole rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used, but often include functionalized derivatives of the original compound.
科学的研究の応用
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing into its potential as an anticancer agent, with studies indicating it may inhibit certain cancer cell lines.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interacting with DNA: It may intercalate into DNA, preventing replication and transcription processes.
Modulating Receptors: The compound can bind to cellular receptors, altering signal transduction pathways and affecting cellular responses.
類似化合物との比較
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring but differ in their substituents and overall structure.
Imidazole Derivatives: Compounds like 2-methylimidazole and 4-nitroimidazole share the imidazole ring but have different functional groups attached.
The uniqueness of this compound lies in its combined thiazole and imidazole rings, which confer distinct chemical properties and reactivity compared to compounds with only one of these rings.
特性
分子式 |
C8H10N4S |
|---|---|
分子量 |
194.26 g/mol |
IUPAC名 |
1-[(4-methyl-1,3-thiazol-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-5-13-7(11-6)4-12-3-2-10-8(12)9/h2-3,5H,4H2,1H3,(H2,9,10) |
InChIキー |
KBGKUSNEVMNBHG-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)CN2C=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





